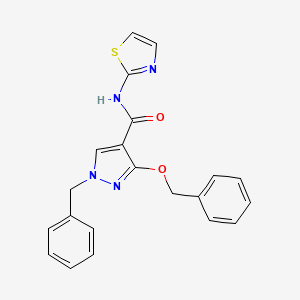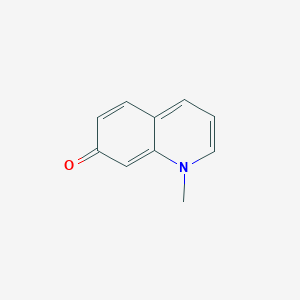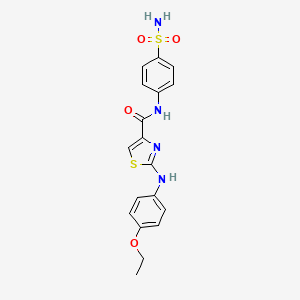
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is an organic compound that falls into the class of benzamides. It features both isoquinoline and trimethoxybenzamide functional groups, indicating potential utility in various applications across chemistry, biology, and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis starts with the appropriate isoquinoline and benzamide precursors.
Step-wise Synthesis: : The synthetic route typically involves the sulfonylation of the isoquinoline derivative, followed by the amide formation with the trimethoxybenzamide derivative.
Reaction Conditions: : Reactions are often carried out under controlled temperatures ranging from 0°C to 120°C, utilizing solvents such as dichloromethane or toluene.
Catalysts and Reagents: : Common reagents include sulfonyl chlorides, amine bases like triethylamine, and dehydrating agents such as thionyl chloride.
Scale-Up Process: : Scaling from lab to industrial scale involves optimization of reaction times, temperature, and solvent usage.
Purification: : Industrial purification might include recrystallization or chromatographic techniques to achieve high purity.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline nitrogen.
Reduction: : Reduction reactions might target the sulfonyl group, converting it to a sulfonamide.
Substitution: : The trimethoxybenzamide portion can undergo electrophilic substitution reactions.
Oxidation Reagents: : Reagents such as potassium permanganate or chromium trioxide.
Reduction Reagents: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Often involve acids or bases in organic solvents.
Oxidation Products: : Can result in sulfone or nitro derivatives.
Reduction Products: : Yield the corresponding sulfonamide derivatives.
Substitution Products: : Result in various substituted benzamides.
科学研究应用
Chemistry:
Reagent in Synthesis: : It acts as a precursor in synthesizing more complex organic molecules.
Catalysis: : Sometimes used in catalytic processes.
Biochemical Studies: : Used in the study of enzyme inhibitors or receptor modulators.
Drug Development:
Material Science: : Employed in the development of novel materials due to its stable structure.
作用机制
Effects:
It acts primarily by interacting with specific molecular targets like enzymes or receptors.
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Binding to neurotransmitter receptors or other cell surface receptors.
Biochemical Pathways: : Involves pathways such as signal transduction, affecting cellular responses.
相似化合物的比较
Similar Compounds:
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Chemical Structure: : The unique combination of functional groups sets it apart from its analogs.
Biological Activity: : Differences in activity profiles due to slight modifications in structure.
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-11-10-14-6-7-16(12-15(14)13-23)22-21(24)17-8-9-18(27-2)20(29-4)19(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSBOLKFWGZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2705418.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)

![3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
![8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705430.png)
![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)

![2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2705437.png)
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)

